

Alvespimycin hydrochloride vs Retaspimycin potency comparison

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Compound Focus: Alvespimycin Hydrochloride

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Comparative Overview of Alvespimycin and Retaspimycin

The following table summarizes the key characteristics of these two Hsp90 inhibitors based on the gathered data.

Feature	Alvespimycin (17-DMAG)	Retaspimycin (IPI-504)
Chemical Structure	17-dimethylaminoethylamino-17-demethoxygeldanamycin [1] [2]	Hydrochloride salt of the hydroquinone of 17-AAG [3] [4]
Primary Advantage	Improved water solubility and oral bioavailability over first-gen inhibitors [5] [2]	Better aqueous solubility; in vivo equilibrium with its active form, 17-AAG [3] [4]
Recommended Phase II Dose	80 mg/m ² (weekly, intravenous) [6]	300 mg/m ² (weekly, intravenous) or 400 mg/m ² (twice weekly for 2 weeks/1 week off) [3] [4]

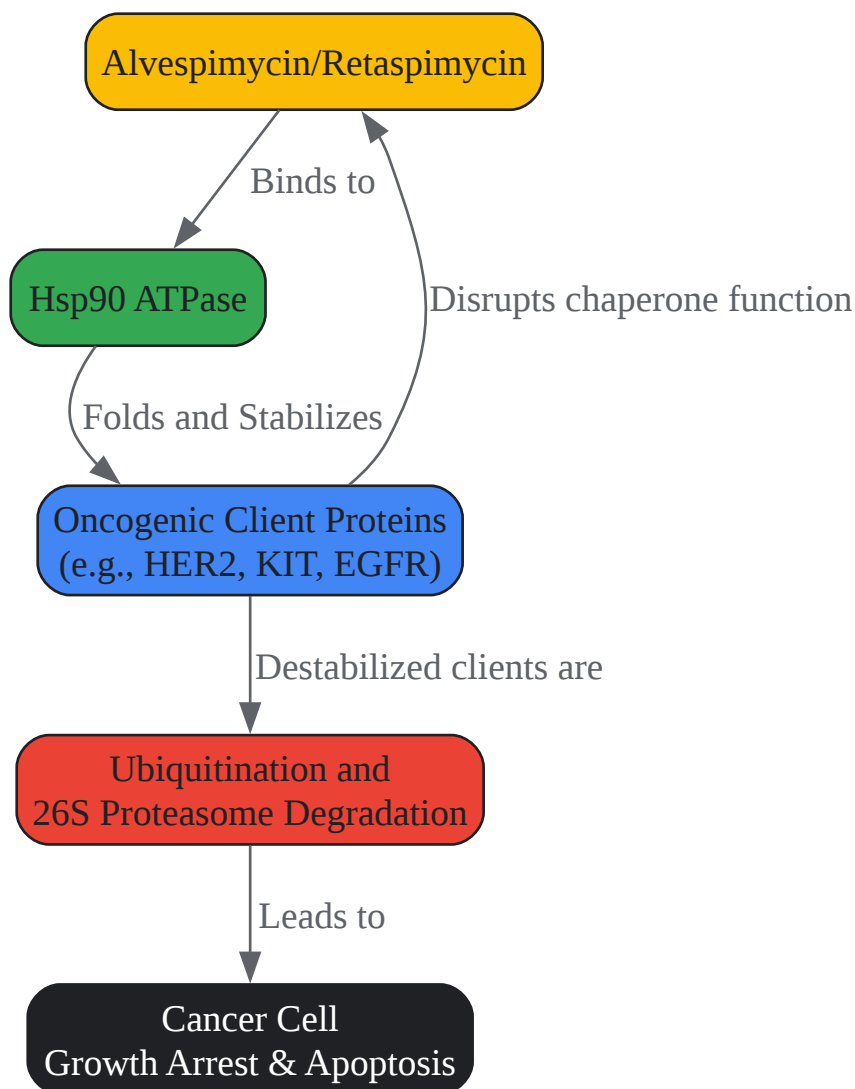
| **Clinical Activity** | - CR in castration-refractory prostate cancer [6]

- PR in melanoma [6]
- Stable disease in renal cancer & chondrosarcoma [6] | - PR in GIST and liposarcoma [3]
- Stable disease in 70% of GIST patients [3]
- Metabolic PR in 38% of GIST patients [3] | | **Toxicity Profile** | Unfavorable overall toxicity profile; clinical development halted [1] [2] | Generally well-tolerated; dose-dependent toxicities observed [3] | | **Key Tolerability Issues** | Gastrointestinal, liver function changes, ocular toxicity [6] | Fatigue, headache, nausea; liver function test elevations [3] [4] |

Mechanism of Action and Experimental Evidence

Both Alveospimycin and Retaspimycin are ansamycin-based inhibitors that target the N-terminal ATP-binding pocket of Hsp90. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" [7] [8].

The diagram below illustrates this shared mechanism of action and its consequences on cancer cells.



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Supporting Experimental Data:

- **Client Protein Depletion & HSP70 Induction:** A phase I study of Alveespimycin demonstrated a mechanism-based pharmacodynamic signature. In peripheral blood mononuclear cells (PBMCs), significant induction of HSP72 (an inducible isoform of Hsp70) was detected at doses ≥ 20 mg/m² and sustained for 96 hours at doses ≥ 40 mg/m². Depletion of client proteins CDK4 and LCK was confirmed at the 80 mg/m² dose level, and tumor biopsies from 3 out of 5 patients provided further evidence of Hsp90 inhibition [6].
- **Methodology for PBMC Analysis:**

- **Blood Sampling:** Blood samples (5 mL) were collected into heparinized tubes at specified time points pre- and post-drug infusion [6].
 - **PBMC Isolation:** PBMCs were isolated from whole blood, typically using density gradient centrifugation (e.g., Ficoll-Paque) [6].
 - **Protein Analysis:** Protein lysates were prepared from PBMCs. Validation of Hsp90 inhibition was performed by measuring levels of client proteins (e.g., CDK4) and heat shock proteins (e.g., Hsp70) via Western blotting [6].
- **Activity in GIST Models:** A phase I study of Retaspimycin in gastrointestinal stromal tumors (GIST) provided clinical proof-of-concept. Anti-tumor activity was assessed via RECIST 1.0 and optional ¹⁸FDG-PET imaging. Stable disease was observed in 70% (26/37) of GIST patients, with one confirmed partial response. Metabolic partial responses on PET scan occurred in 38% (11/29) of GIST patients, indicating strong biological activity [3].
 - **Methodology for Tumor Response Assessment:**
 - **RECIST 1.0:** Tumor dimensions were measured on CT scans. The sum of the longest diameters of target lesions was calculated. A partial response (PR) was defined as at least a 30% decrease in the sum compared to baseline [3].
 - **¹⁸FDG-PET Imaging:** Patients underwent PET scanning at baseline and on-treatment. A metabolic partial response was typically defined by a reduction in standardized uptake values (SUV) exceeding a certain threshold (e.g., per EORTC criteria or PERCIST) [3].

Interpretation and Research Considerations

For drug development professionals, the compiled data suggests:

- **Potency is Context-Dependent:** While a direct IC50 comparison is not available, both drugs demonstrated significant clinical activity in specific, hard-to-treat cancers by degrading Hsp90 client proteins. Retaspimycin showed notable activity in GIST, while Alveespimycin showed promise in prostate cancer and melanoma [6] [3].
- **Toxicity was a Key Differentiator:** Alveespimycin's clinical development was ultimately halted due to an "unfavorable overall toxicity profile" [1] [2]. Retaspimycin was generally better tolerated, though its development in some schedules was adjusted due to safety observations [4].
- **Focus on Biomarkers:** The experimental protocols highlight the importance of robust pharmacodynamic biomarkers (like client protein depletion in PBMCs) for confirming target engagement in clinical trials, which is crucial for future development of Hsp90 inhibitors [6].

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